molecular formula C13H11ClF3N3O B1676349 Metflurazon CAS No. 23576-23-0

Metflurazon

Cat. No. B1676349
CAS RN: 23576-23-0
M. Wt: 317.69 g/mol
InChI Key: CYQMVKQKBFFDOO-UHFFFAOYSA-N
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Description

Metflurazon is a herbicide with the IUPAC name 4-chloro-5-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one . It has a molecular formula of C13H11ClF3N3O . It is used for controlling many annual grasses and broadleaf weeds .


Molecular Structure Analysis

The molecular structure of Metflurazon consists of a pyridazinone ring with various functional groups attached. These include a chloro group, a dimethylamino group, and a trifluoromethylphenyl group . The structure of the molecule plays a significant role in its herbicidal activity.


Chemical Reactions Analysis

Metflurazon is known to undergo N-demethylation, which is a key step in its activation as a herbicide . This process involves the removal of a methyl group from the nitrogen atom in the dimethylamino group. The exact mechanism of this reaction and the enzymes involved are not fully understood .

Future Directions

The future research directions for Metflurazon could involve further studies on its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential uses in new applications. Additionally, research could also focus on understanding its environmental impact and ways to mitigate any potential negative effects .

properties

IUPAC Name

4-chloro-5-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3N3O/c1-19(2)10-7-18-20(12(21)11(10)14)9-5-3-4-8(6-9)13(15,16)17/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQMVKQKBFFDOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=O)N(N=C1)C2=CC=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8042133
Record name Metflurazon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metflurazon

CAS RN

23576-23-0
Record name Metflurazon [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023576230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metflurazon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METFLURAZON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NT6HY78WBN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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